1-Propene, 1,1-dichloro-2-methyl-

Catalog No.
S14718990
CAS No.
28600-66-0
M.F
C4H6Cl2
M. Wt
124.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propene, 1,1-dichloro-2-methyl-

CAS Number

28600-66-0

Product Name

1-Propene, 1,1-dichloro-2-methyl-

IUPAC Name

1,1-dichloro-2-methylprop-1-ene

Molecular Formula

C4H6Cl2

Molecular Weight

124.99 g/mol

InChI

InChI=1S/C4H6Cl2/c1-3(2)4(5)6/h1-2H3

InChI Key

GSQMUEGXIDQJES-UHFFFAOYSA-N

Canonical SMILES

CC(=C(Cl)Cl)C

1-Propene, 1,1-dichloro-2-methyl- is an organochlorine compound with the chemical formula C4H6Cl2\text{C}_4\text{H}_6\text{Cl}_2. It is characterized by the presence of two chlorine atoms attached to the propene backbone, specifically at the first and second carbon atoms. The compound has a molecular weight of approximately 124.996 g/mol and is often represented by its CAS number 6065-93-6. Its structure can be denoted using the SMILES notation as CC(C)=C(Cl)Cl, indicating a branched alkene with dichlorination at specific positions .

Typical of alkenes and organochlorine compounds:

  • Addition Reactions: The double bond in the propene structure can undergo electrophilic addition reactions with halogens or hydrogen halides, potentially leading to the formation of more complex chlorinated products.
  • Elimination Reactions: Under certain conditions, it may also undergo elimination reactions to form alkenes or alkynes by losing hydrogen chloride.
  • Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles through nucleophilic substitution mechanisms.

The synthesis of 1-propene, 1,1-dichloro-2-methyl- can be achieved through several methods:

  • Chlorination of Propene: Propene can be treated with chlorine gas under controlled conditions to introduce chlorine atoms at specific positions on the carbon chain.
  • Rearrangement Reactions: Starting from simpler chlorinated hydrocarbons, rearrangement reactions may yield this compound through selective chlorination.
  • Grignard Reagents: Utilizing Grignard reagents in reactions with dichloroacetone derivatives may also lead to the formation of this compound.

1-Propene, 1,1-dichloro-2-methyl- finds applications primarily in:

  • Chemical Intermediates: It serves as a precursor in the synthesis of other organic compounds and may be used in agrochemicals or pharmaceuticals.
  • Research: Due to its unique structure, it is often studied for understanding reaction mechanisms involving chlorinated alkenes.

Several compounds share structural similarities with 1-propene, 1,1-dichloro-2-methyl-. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaUnique Features
1,3-Dichloro-2-methylpropene35329-41-0C4H6Cl2Contains a double bond between C1 and C2
1,1-Dichloro-1-propene563-58-6C3H4Cl2Dichlorination occurs at C1 only
1-Fluoro-2-methylpropene430-95-5C4H6ClFContains a fluorine atom instead of chlorine

XLogP3

3.2

Exact Mass

123.9846556 g/mol

Monoisotopic Mass

123.9846556 g/mol

Heavy Atom Count

6

Dates

Modify: 2024-08-10

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